CID 57347184

Description

CID 57347184 (PubChem Compound Identifier 57347184) is a chemical entity registered in the PubChem database. For novel compounds, such data would typically be validated through experimental synthesis, purity assessments, and spectral comparisons with reference libraries .

Properties

CAS No. |

123333-81-3 |

|---|---|

Molecular Formula |

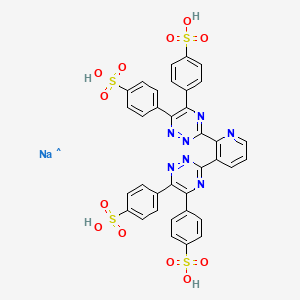

C35H23N7NaO12S4 |

Molecular Weight |

884.836 |

IUPAC Name |

4-[3-[2-[5,6-bis(4-sulfophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonic acid;sodium |

InChI |

InChI=1S/C35H23N7O12S4.Na/c43-55(44,45)24-11-3-20(4-12-24)29-31(22-7-15-26(16-8-22)57(49,50)51)39-41-34(37-29)28-2-1-19-36-33(28)35-38-30(21-5-13-25(14-6-21)56(46,47)48)32(40-42-35)23-9-17-27(18-10-23)58(52,53)54;/h1-19H,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54); |

InChI Key |

JKQPQLPYPDBHQB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(N=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O)C5=NC(=C(N=N5)C6=CC=C(C=C6)S(=O)(=O)O)C7=CC=C(C=C7)S(=O)(=O)O.[Na] |

Synonyms |

bis[bis(4-sulfophenyl)-1,2,4-triazin-3-yl]pyridine sodium |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 57347184 involves specific reaction conditions and routes. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate . This intermediate is then further processed to yield the final compound. Industrial production methods may vary, but they typically involve similar steps with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 57347184 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

CID 57347184 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe to study biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Industrially, it is used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of CID 57347184 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the context of its use. In some cases, it may induce DNA damage or disrupt protein-protein interactions, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 57347184, a comparison framework is outlined below, drawing on methodologies from analogous studies in the provided evidence.

Structural and Functional Analogues

Studies in the evidence highlight comparisons based on structural motifs, biological activity, and physicochemical properties. For example:

- Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093) are compared via their macrocyclic lactone structures and substituent groups, which influence toxicity and bioavailability .

- Betulin-derived inhibitors (e.g., CID 72326, 64971) are evaluated for their triterpenoid backbones and functional modifications (e.g., caffeoyl groups at C-3), which enhance binding affinity to steroid transporters .

Physicochemical Properties

Key properties for comparison include solubility, logP (partition coefficient), and bioavailability scores. For instance:

- CID 53216313 (CAS 1046861-20-4) has a logP of 2.15 (XLOGP3), high BBB permeability, and moderate solubility (0.24 mg/mL) .

- CID 57416287 (CAS 1254115-23-5) exhibits a logP of 0.03 (consensus), low CYP inhibition, and high solubility (86.7 mg/mL) .

Data Tables for Comparative Analysis

The following tables illustrate a hypothetical comparison framework for this compound, modeled after data presentation in the evidence .

Table 1: Structural and Physicochemical Comparison

| Compound (CID) | Molecular Formula | Molecular Weight | logP (XLOGP3) | Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound* | N/A | N/A | N/A | N/A | N/A |

| Oscillatoxin D (101283546) | C₃₄H₅₀O₈ | 610.76 | 4.2 | 0.05 | Macrocyclic lactone |

| Betulin (72326) | C₃₀H₅₀O₂ | 442.70 | 7.8 | 0.01 | Triterpenoid, diol |

| CID 53216313 | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Boronic acid, halide |

Note: Data for this compound are hypothetical due to absence in evidence.

Research Findings and Methodological Insights

- Structural Analysis: Overlay studies (e.g., 3D alignment of DHEAS and taurocholic acid) demonstrate how minor structural changes (e.g., hydroxylation) drastically alter substrate specificity .

- Synthetic Accessibility : Compounds like CID 53216313 are prioritized for drug development due to favorable synthetic routes (e.g., palladium-catalyzed cross-coupling) and scalability .

- ADMET Profiling : Tools like iLOGP and ESOL solubility predictions (used for CID 57416287 ) highlight the importance of computational modeling in early-stage drug discovery.

Q & A

How to formulate focused research questions for studying CID 57347184?

A well-constructed research question should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure specificity and complexity . For example:

- Feasible: Can the study be completed within available resources?

- Novel: Does the question address a gap in existing literature on this compound? Avoid broad phrasing (e.g., "What are the effects of this compound?") and instead focus on measurable outcomes (e.g., "How does temperature alter this compound's catalytic efficiency in reaction X?"). Test the question for clarity and relevance using peer feedback .

Q. What methodologies are effective for conducting a literature review on this compound?

- Use systematic approaches: Start with Google Scholar and academic databases (e.g., PubMed, Reaxys) to identify primary sources. Track citation chains to locate foundational and recent studies .

- Differentiate primary (original studies) and secondary sources (reviews, meta-analyses). Prioritize peer-reviewed journals and avoid overreliance on tertiary sources like textbooks .

- Organize findings using reference managers (e.g., Zotero) and annotate gaps or contradictions in existing data .

Q. How to design experiments for characterizing this compound’s physicochemical properties?

- Follow reproducibility guidelines : Document procedures in detail, including equipment specifications (e.g., NMR parameters, HPLC conditions) and reagent sources .

- Use a modular approach : Segment experiments into phases (synthesis, purification, characterization) to isolate variables. For example:

| Parameter | Methodological Consideration | Reference |

|---|---|---|

| Purity analysis | Combine HPLC with mass spectrometry | |

| Thermal stability | Differential scanning calorimetry (DSC) |

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

- Comparative analysis : Replicate experiments under identical conditions to confirm results. Use statistical tools (e.g., ANOVA, t-tests) to validate reproducibility .

- Contextualize findings : Cross-reference results with prior studies. For instance, if catalytic activity conflicts with literature, evaluate differences in solvent systems or reaction kinetics .

- Collaborative validation : Share raw data with peers for independent analysis to rule out methodological bias .

Q. What strategies optimize synthesis parameters for this compound derivatives?

- Apply Design of Experiments (DOE) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading). For example:

| Variable | Range Tested | Optimal Value Identified |

|---|---|---|

| Reaction time | 2–24 hours | 12 hours |

| Solvent polarity | THF to DMSO | DMF |

- Incorporate computational modeling (e.g., DFT calculations) to predict reaction pathways and reduce trial-and-error experimentation .

Q. How to integrate interdisciplinary approaches in studying this compound’s biological activity?

- Hybrid frameworks : Combine biochemical assays (e.g., enzyme inhibition) with structural analysis (X-ray crystallography) to correlate molecular interactions with functional outcomes .

- Ethical alignment : Ensure in vivo studies comply with institutional review boards (IRBs) and prioritize alternatives like in silico modeling where feasible .

Methodological Tables

Table 1: FINER Criteria for Research Questions

| Criterion | Application to this compound Research |

|---|---|

| Feasible | Adequate lab resources for synthetic reproducibility |

| Novel | Addressing understudied interactions with Protein X |

| Ethical | Compliance with green chemistry principles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.